- 2,4-Thiazolidinedione derivatives as antidiabetic compounds having hypolipidemic, antihypertensive properties and their preparation and use for the treatment of diseases, India, , ,
Cas no 95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate)
95798-23-5 structure
Benzyl 4-hydroxypiperidine-1-carboxylate Properties
Names and Identifiers
-
- Benzyl 4-hydroxypiperidine-1-carboxylate
- Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- N-Benzyloxycarbonyl-4-Hydroxypiperidine
- N-CBZ-4-HYDROXY-1-PIPERIDINE
- 1-(Benzyloxycarbonyl)-4-piperidinol
- 1-Benzyloxycarbonyl-4-hydroxypiperidine
- 1-Benzyloxycarbonyl-4-piperidinol
- 1-Carbobenzoxy-4-hydroxypiperidine
- 1-Carbobenzoxy-4-piperidinol
- 1-Cbz-4-hydroxypiperidine
- 1-Cbz-4-piperidinol
- 4-Hydroxy-1-piperidinecarboxylic Acid Benzyl Ester
- 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester
- (phenylmethyl) 4-oxidanylpiperidine-1-carboxylate
- phenylmethyl 4-hydroxypiperidinecarboxylate
- 4-hydroxy-N-CBZ-piperidine
- 1-N-
- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine
- 4-Hydroxy-1-(benzyloxycarbonyl)piperidine
- 4-Hydroxypiperidine-1-carboxylic acid benzyl ester
- N-(Benzyloxycarbonyl)-4-hydroxypiperidine
- N-(Benzyloxycarbonyl)piperidin-4-ol
- N-Cbz-piperidin-4-ol
- Phenylmethyl 4-hydroxy-1-piperidinecarboxylate
- benzyl 4hydroxy-1-piperidinecarboxylate
- 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- MB02152
- N-benzyloxycarbonyl piperidin-4-ol
- N-CBZ-4-HYDROXYPIPERIDINE
- SY010998
- EN300-69989
- 1-benzyloxycarbonyl-4-hydroxypiperidine
- benzyl 4-hydroxypiperidine-2-carboxylate
- 1-(Benzyloxycarbonyl)piperidin-4-ol
- AB6216
- J-519809
- 1-carbobenzyloxypiperidin-4-ol
- BENZYL 4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
- JKIUUDJOCYHIGY-UHFFFAOYSA-N
- N-Cbz-4-hydroxy-1-piperidine
- 1-CBZ-4-HYDROXYPIPERIDINE
- Z352927960
- N-benzyloxycarbonyl-4-hydroxy-piperidine
- benzyl 4-hydroxy-1-piperidine carboxylate
- 1-(Carbobenzyloxy)piperidin-4-ol
- 1-(benzyloxycarbonyl)-4-hydroxypiperidine
- SCHEMBL77639
- CS-W008246
- phenylmethyl 4-hydroxy-1-piperidinecarboxylate
- PS-6154
- N-benzyloxycarbonyl 4-hydroxypiperidine
- Benzyl 4-hydroxy-1-piperidinecarboxylate, 97%
- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine; 1-(Benzyloxycarbonyl)-4-piperidinol;
- BCP12930
- C13H17NO3
- phenylmethyl 4-hydroxy-1-piperidine carboxylate
- B0G
- MFCD01863722
- DTXSID60383265
- B4869
- AC-16354
- AKOS009157555
- 1-benzyloxycarbonylpiperidine-4-ol
- N-benzyloxycarbonyl-4-hydroxypiperidine
- 4-hydroxy-N-(benzyloxycarbonyl)piperidine
- 95798-23-5
- +Expand
-
- MFCD01863722
- JKIUUDJOCYHIGY-UHFFFAOYSA-N
- 1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
- O=C(N1CCC(O)CC1)OCC1C=CC=CC=1
Computed Properties
- 235.120843g/mol
- 0
- 1.5
- 1
- 3
- 3
- 235.120843g/mol
- 235.120843g/mol
- 49.8Ų
- 17
- 243
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 1.71780
- 49.77000
- n20/D 1.543(lit.)
- 167 °C/0.2 mmHg(lit.)
- Fahrenheit: 230 ° f
Celsius: 110 ° c - liquid
- 1.554 g/mL at 25 °C(lit.)
Benzyl 4-hydroxypiperidine-1-carboxylate Security Information
- GHS07
- 3
- S26-S36-S37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- 36/37/38
- Warning
Benzyl 4-hydroxypiperidine-1-carboxylate Customs Data
- 2933399090
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzyl 4-hydroxypiperidine-1-carboxylate Price
Benzyl 4-hydroxypiperidine-1-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C
1.2 Reagents: Acetic acid ; pH 6.5 - 7
1.2 Reagents: Acetic acid ; pH 6.5 - 7
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 5 h, 0 °C
Reference
- Preparation of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Preparation of tetrahydronaphthyridine and hexahydropyridonaphthyridine derivatives as histamine H3 receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 40 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Reference
- Oxidation of Secondary Methyl Ethers to KetonesJournal of Organic Chemistry, 2017, 82(13), 6671-6679,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt
1.2 Solvents: Dichloromethane , Water
1.2 Solvents: Dichloromethane , Water
Reference
- Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidinesHeterocycles, 2009, 77(1), 417-432,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; cooled; 30 min, rt
Reference
- Preparation of fused bicyclic compounds, in particular 1-oxo-1,3-dihydroisoindole derivatives, as fibrinogen receptor antagonists and their use for treating thrombotic and other diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: 1-Chloroethyl chloroformate Solvents: Methanol ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanolTetrahedron, 2005, 61(52), 12227-12237,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt
Reference
- Preparation of heterocyclic peptide derivatives as growth hormone secretagogues, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Treatment of congestive heart failure with growth hormone secretagogues, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol ; 1 h, 0 °C; 2 h, 0 °C → rt
Reference
- Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transferNature Communications, 2022, 13(1),,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Reference
- Oligospiroketals as novel molecular rodsChemistry - A European Journal, 2007, 13(17), 4859-4872,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, rt
Reference
- Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeationBioorganic Chemistry, 2002, 30(4), 285-301,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
Reference
- Conjugated chemical inducers of degradation and methods of use, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → 25 °C; 12 h, 25 °C
Reference
- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
Reference
- Novel sulfonamidocarboxamide compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 2 h, rt
1.2 rt; 8 h, rt
1.2 rt; 8 h, rt
Reference
- Synthesis of reversible PAD4 inhibitors via copper-catalyzed C-H arylation of benzimidazoleScience China: Chemistry, 2019, 62(5), 592-596,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Reference
- Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl CompoundsAngewandte Chemie, 2014, 53(12), 3236-3240,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate , Water ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Cobalt-Catalyzed Chemoselective Isomerization of 2-Substituted Allyl Ethers Induced by Hydrogen Atom TransferAsian Journal of Organic Chemistry, 2022, 11(11),,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
- Preparation of heterocyclic tris carbamic acid esters as inhibitors of acyl-coenzyme A:cholesterol transferase and/or cholesterol ester hydrolase., European Patent Organization, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 4.5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanolSynlett, 2005, (10), 1527-1530,
Benzyl 4-hydroxypiperidine-1-carboxylate Raw materials
- Phenylmethyl 4-[(2-methyl-1-propen-1-yl)oxy]-1-piperidinecarboxylate
- Piperidin-4-ol
- 1-Piperidinecarboxylic acid, 4-(acetyloxy)-, phenylmethyl ester
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
Benzyl 4-hydroxypiperidine-1-carboxylate Preparation Products
Benzyl 4-hydroxypiperidine-1-carboxylate Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:95798-23-5)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:95798-23-5)
A LA DING
anhua.mao@aladdin-e.com
Benzyl 4-hydroxypiperidine-1-carboxylate Related Literature
-
John-Paul McGovern,Wan Y. Shih,Wei-Heng Shih Analyst, 2007,132, 777-783
-
In-Hyuk Jang,Won Jun Lee,Daekwon Jin RSC Adv., 2022,12, 32903-32911
-
Peter L. Freddolino,Kevin H. Gardner,Klaus Schulten Photochem. Photobiol. Sci., 2013,12, 1158-1170
-
Baojiu Chen,Xiangping Li,Jinsu Zhang,Jiashi Sun,Haiyang Zhong,Lihong Cheng,Shaobo Fu,Hua Zhong,Yizhuo Wang,Xiangqing Zhang,Haiping Xia,Ruinian Hua J. Mater. Chem. C, 2013,1, 2338-2344
-
Matthew E. Potter,Lindsay-Marie Armstrong,Robert Raja Catal. Sci. Technol., 2018,8, 6163-6172
-
8. Bisulfate transport in hydrogels for self-healable and transparent thermoelectric harvesting films†Cheolhyun Cho,Byeonggwan Kim,Sienoh Park,Eunkyoung Kim Energy Environ. Sci., 2022,15, 2049-2060
-
H. Rolland,J. Guilbot Green Chem., 2016,18, 1664-1673
-
Santosh Kumar Meena,Sirin Celiksoy,Philipp Schäfer,Andreas Henkel,Carsten Sönnichsen,Marialore Sulpizi Phys. Chem. Chem. Phys., 2016,18, 13246-13254
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:95798-23-5)Benzyl 4-hydroxypiperidine-1-carboxylate
99%
500g
175.0